molecular formula C11H11NO B12913583 Isoxazole, 5-methyl-3-(4-methylphenyl)- CAS No. 156777-04-7

Isoxazole, 5-methyl-3-(4-methylphenyl)-

Cat. No.: B12913583
CAS No.: 156777-04-7
M. Wt: 173.21 g/mol
InChI Key: QBMKCADJPSHACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(p-tolyl)isoxazole: is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a p-tolyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(p-tolyl)isoxazole can be achieved through several methods:

    Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes.

    Condensation Reactions: Another approach involves the condensation of aldehydes with primary nitro compounds.

Industrial Production Methods

Industrial production of 5-Methyl-3-(p-tolyl)isoxazole typically involves scalable and cost-effective methods such as:

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(p-tolyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.

Scientific Research Applications

1. Immunomodulatory Properties
Research indicates that isoxazole derivatives can act as regulators of immune functions. For instance, studies have shown that 5-methyl-3-(4-methylphenyl)- and related compounds can modulate the expression of various interleukins and chemokines involved in inflammatory responses. In specific assays, these compounds demonstrated the ability to upregulate pro-inflammatory cytokines like IL-1B and IL-6 while downregulating anti-inflammatory markers such as IL-10 . This dual action suggests their potential as immunosuppressive agents for conditions like autoimmune diseases.

2. Anti-inflammatory Effects
Isoxazole derivatives have been identified as promising candidates for anti-inflammatory drugs. For example, certain isoxazole compounds exhibited significant inhibitory activity against lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway . In vivo studies demonstrated that these compounds could reduce paw edema in animal models, indicating their effectiveness in treating inflammation-related conditions .

3. Analgesic Properties
The analgesic effects of isoxazole derivatives have also been documented. In experimental models, compounds like 5-methyl-3-(4-methylphenyl)- were shown to provide pain relief comparable to established analgesics such as indomethacin . This suggests that they may serve as effective alternatives for pain management in clinical settings.

Case Studies

Case Study 1: Immunosuppressive Applications
A study investigated the effects of isoxazole derivatives on immune cell proliferation and cytokine production in vitro. The results indicated that these compounds could effectively suppress T-cell activation and reduce TNF-alpha production in macrophages, suggesting their potential use in treating conditions characterized by excessive immune activation .

Case Study 2: Anti-inflammatory Drug Development
In a comparative analysis of various isoxazole derivatives against standard anti-inflammatory drugs, one compound demonstrated superior efficacy in reducing inflammation markers in animal models of arthritis. This compound's ability to inhibit COX-2 activity while promoting lymphocyte maturation presents it as a candidate for further development as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(p-tolyl)isoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)isoxazole: Lacks the methyl group at the 5-position.

    5-Methylisoxazole: Lacks the p-tolyl group at the 3-position.

    3,5-Dimethylisoxazole: Contains two methyl groups instead of a methyl and a p-tolyl group.

Uniqueness

5-Methyl-3-(p-tolyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in immunomodulation and anticancer properties. This article focuses on the compound Isoxazole, 5-methyl-3-(4-methylphenyl)- , exploring its biological activity through various studies and findings.

Overview of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The biological activities of isoxazole derivatives often stem from their ability to interact with biological targets, including enzymes and receptors involved in immune responses and cellular proliferation.

Immunosuppressive Properties

Recent research has highlighted the immunosuppressive potential of isoxazole derivatives, particularly those containing the 5-methyl-3-(4-methylphenyl) substitution. For instance, studies have shown that certain derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS), suggesting a modulation of immune responses.

Key Findings:

  • MO5 Compound : Exhibited inhibition of humoral immune response in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. It also suppressed TNF-α production in human blood cultures, indicating its potential as an immunosuppressive agent .
  • MM3 Compound : Demonstrated strong antiproliferative activity against PBMCs and was non-toxic to A549 cell lines. It increased expression levels of pro-apoptotic markers such as caspases and NF-κB1, indicating a dual role in enhancing apoptosis while suppressing immune activation .

The mechanisms by which isoxazole derivatives exert their biological effects can vary significantly. Some compounds act by inhibiting specific signaling pathways involved in immune activation or inflammation.

Mechanistic Insights:

  • Inhibition of MAP Kinases : Certain isoxazoles may function as p38 MAP kinase inhibitors, which play a critical role in inflammatory responses .
  • Gene Regulation : Research indicates that isoxazole derivatives can differentially regulate gene expression related to immune function, such as upregulating IL-1B and IL-6 while downregulating IL-10 .

Anticancer Activity

Isoxazole derivatives have also been studied for their anticancer properties. Compounds exhibiting significant cytotoxicity against various cancer cell lines have been identified.

Anticancer Findings:

  • Several synthesized isoxazoles showed promising activity against lung cancer cells (A549), with some derivatives demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
  • The structural modifications on the isoxazole ring significantly influenced their anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 1: Immunosuppressive Activity

A study evaluated the effects of MM3 on mouse splenocytes and found that it inhibited concanavalin A-induced proliferation. The compound was further characterized for its lack of toxicity while maintaining strong immunosuppressive properties, indicating its potential therapeutic applications in autoimmune diseases .

Case Study 2: Anticancer Evaluation

In another investigation, a series of isoxazole derivatives were synthesized and tested for their anticancer effects against A549 cells. Compounds with specific substitutions on the isoxazole ring exhibited enhanced cytotoxicity, leading to further exploration into their mechanisms of action and potential clinical applications .

Data Summary

The following table summarizes key biological activities and findings associated with isoxazole derivatives:

CompoundActivity TypeKey Findings
MO5ImmunosuppressiveInhibited humoral immune response; suppressed TNF-α production
MM3ImmunosuppressiveStrong antiproliferative effects; increased pro-apoptotic markers
VariousAnticancerSignificant cytotoxicity against lung cancer cells; structure-dependent activity

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11-7-9(2)13-12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMKCADJPSHACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468284
Record name Isoxazole, 5-methyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156777-04-7
Record name Isoxazole, 5-methyl-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.